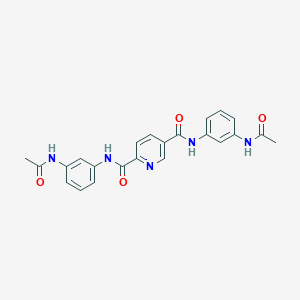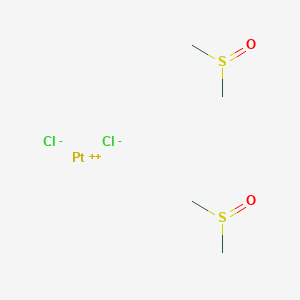
cis-Dichlorobis(dimethylsulfoxido)platinum(II)
Descripción general
Descripción
Synthesis Analysis
The synthesis of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves the formation of cis- and trans-stereoisomers. Techniques such as Raman and synchrotron infrared microscopy, alongside force field calculations, have been employed to understand the vibrational spectra of these complexes, revealing the subtle chemical effects transition metal complexes exhibit and complementing studies done with X-ray crystallography (Glerup et al., 2002).
Molecular Structure Analysis
The crystal and molecular structure of cis-Dichlorobis(N,N-dimethyl O-ethylthiocarbamate)platinum(II) has been determined, showcasing its square-planar Pt(II) species configuration, a characteristic feature of platinum complexes (Bardi et al., 1981).
Chemical Reactions and Properties
Reactivity studies show cis-Dichlorobis(dimethylsulfoxido)platinum(II)'s ability to undergo various transformations, including interactions with stannous chloride dihydrate to form complexes with unique coordination geometries (Momeni et al., 2004). Moreover, reactions with acetylacetonate and benzoylacetonate carbanions lead to the formation of N-acetyl β-ketoamine chelates, showcasing its diverse chemical reactivity (Uchiyama et al., 1981).
Physical Properties Analysis
The synthesis and characterization of cis-Dichlorobis(dimethylsulfoxido)platinum(II) derivatives reveal insights into their physical properties, including crystal structures and bond lengths, offering a detailed understanding of the complex's geometry and its implications on reactivity and stability (Sharutin et al., 2010).
Chemical Properties Analysis
Explorations into the chemical properties of cis-Dichlorobis(dimethylsulfoxido)platinum(II) highlight its intricate reactivity patterns, including the formation of zwitterionic derivatives and interactions with various ligands, demonstrating the complex's versatility and potential for further chemical investigations (Renzi et al., 1978).
Aplicaciones Científicas De Investigación
Bonding and Vibrational Spectroscopy
A study explored the vibrational spectra of square-planar complexes like cis-Dichlorobis(dimethylsulfoxido)platinum(II) using Raman and synchrotron infrared microscopy. The research indicated the potential of vibrational spectroscopy in examining subtle chemical effects in transition metal complexes, complementing X-ray crystallography studies. This application is crucial for understanding the bonding characteristics and the influence of cis- and trans-ligands in such complexes (Glerup et al., 2002).
Interaction with Stannous Chloride
Research showed that cis, trans-Dichlorobis(dimethyl sulfide)platinum(II) reacts with stannous chloride dihydrate, leading to the formation of a compound with different platinum coordination. This reaction in solution dissociates into distinct complexes. This kind of reaction helps understand the coordination chemistry and reactivity of platinum complexes (Momeni et al., 2004).
Crystal Structure Analysis
The crystal structure of similar platinum complexes has been determined, which is essential for understanding the spatial arrangement and chemical properties of such compounds. Knowledge of crystal structure plays a critical role in the field of material science and in the development of new chemical compounds (Bardi et al., 1981).
Isomerization Studies
Studies have been conducted on the isomerization of dichlorobis(benzonitrile)platinum(II), which includes cis and trans isomers. Understanding the behavior of these isomers, especially their formation and conversion, is significant in various fields, including catalysis and pharmaceutical research (Uchiyama et al., 1980).
Synthesis of Isomers
The synthesis of different isomers of tert-butylaminedichloro-(dimethyl sulphoxide)platinum(II) and their X-ray structure analysis provide valuable insights into the chemical properties and potential applications of these complexes in various scientific fields (Neuse et al., 1995).
Radiation Chemistry
The oxidation and reduction of cis- and trans-dichlorodiammine platinum II and similar compounds have been investigated using pulse radiolysis. Such studies are important in understanding the electron transfer processes and reactivity of platinum complexes under radiation, which has implications in fields like radiation chemistry and material science (Butler et al., 1985).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of cis-Dichlorobis(dimethylsulfoxido)platinum(II) is the methane molecule . This compound acts as a catalyst in various chemical reactions, including the methylation of polyfluorinated aryl imines and methane oxidation .
Mode of Action
The cis-Dichlorobis(dimethylsulfoxido)platinum(II) complex interacts with its targets through its platinum atom . The DMSO molecules in the complex are bonded to the platinum atom through sulfur . This interaction results in changes in the target molecules, facilitating the desired chemical reactions .
Biochemical Pathways
The compound is involved in the oleum-mediated (SO3-H2SO4) methane oxidation to form methyl bisulfate (MBS) . This reaction is part of the broader biochemical pathway of methane oxidation, which plays a crucial role in the global carbon cycle.
Result of Action
The action of cis-Dichlorobis(dimethylsulfoxido)platinum(II) results in the methylation of polyfluorinated aryl imines and the oxidation of methane . These reactions are crucial in various industrial and environmental processes.
Análisis Bioquímico
Biochemical Properties
cis-Dichlorobis(dimethylsulfoxido)platinum(II) plays a significant role in biochemical reactions, particularly as a catalyst in various chemical processes. It is known to interact with several enzymes, proteins, and other biomolecules. The compound’s interaction with biomolecules is primarily through the platinum center, which can form coordination bonds with sulfur and nitrogen atoms in proteins and enzymes . For instance, it has been observed to interact with bovine serum albumin, phospholipase A2, and glutathione . These interactions often involve the formation of stable complexes, which can influence the activity and function of the biomolecules involved.
Cellular Effects
The effects of cis-Dichlorobis(dimethylsulfoxido)platinum(II) on various types of cells and cellular processes are profound. The compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the synthesis of DNA, RNA, and proteins in tumor cells, leading to cell cycle arrest and apoptosis . Additionally, the compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The platinum center can form coordination bonds with sulfur and nitrogen atoms in biomolecules, leading to the formation of stable complexes . This binding can inhibit the activity of certain enzymes, such as those involved in DNA replication and repair, thereby preventing cell proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Dichlorobis(dimethylsulfoxido)platinum(II) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of inactive species . Long-term exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis in tumor cells .
Dosage Effects in Animal Models
The effects of cis-Dichlorobis(dimethylsulfoxido)platinum(II) vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, it can induce toxic effects, such as nephrotoxicity and hepatotoxicity, due to the accumulation of platinum in the kidneys and liver . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
cis-Dichlorobis(dimethylsulfoxido)platinum(II) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels, such as increased levels of lactate and decreased levels of ATP, thereby altering cellular energy metabolism .
Transport and Distribution
The transport and distribution of cis-Dichlorobis(dimethylsulfoxido)platinum(II) within cells and tissues are crucial for its biological activity. The compound can be transported into cells via passive diffusion and active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins and accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is essential for its interaction with DNA and other biomolecules involved in cellular processes.
Subcellular Localization
The subcellular localization of cis-Dichlorobis(dimethylsulfoxido)platinum(II) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and inhibits DNA replication and repair . Additionally, it can localize to the mitochondria, affecting mitochondrial function and inducing apoptosis .
Propiedades
IUPAC Name |
methylsulfinylmethane;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6OS.2ClH.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDADQDWVKZJTDQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2O2PtS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22840-91-1 | |
| Record name | cis-Dichlorobis(dimethyl sulfoxide)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didimethylsulfoxide dichloroplatinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22840-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cis-Dichlorobis(dimethylsulfoxido)platinum(II) in the synthesis of the diplatinum(II) complex described in the research, and how does this complex interact with DNA?
A1: cis-Dichlorobis(dimethylsulfoxido)platinum(II) acts as the precursor for the diplatinum(II) complex. The research describes reacting a novel 1,2-dithienylethene-based ligand (L2(H)) containing N-methylimidazole groups with cis-Dichlorobis(dimethylsulfoxido)platinum(II) []. This reaction results in the formation of the bimetallic complex trans-[Pt2Cl4(DMSO)2(L2(H))] (DMSO = dimethyl sulfoxide).
Q2: The research highlights the lack of photo-switching behavior in the synthesized diplatinum(II) complex despite using a 1,2-dithienylethene-based ligand. How does this finding influence the understanding of structure-activity relationships (SAR) for this class of compounds?
A2: The absence of photo-switching in the synthesized complex, despite incorporating a typically photochromic 1,2-dithienylethene unit (L2(H)), provides valuable insights into SAR []. Computational studies comparing L2(H) to a similar ligand known to exhibit photoswitching, L1(H) (1,2-bis[2-methyl-5-(4-pyridyl)-3-thienyl]-cyclopentene), revealed significant differences in their electronic structures, particularly in the molecular orbitals involved in UV-vis absorption [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



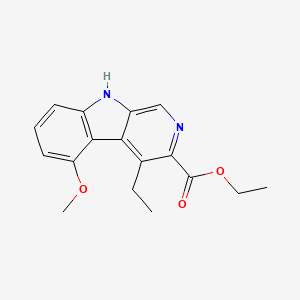
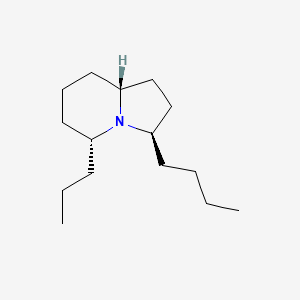
![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
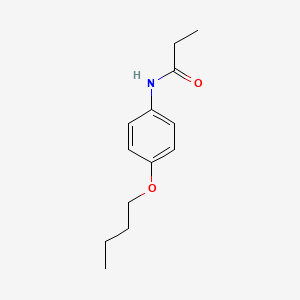
![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
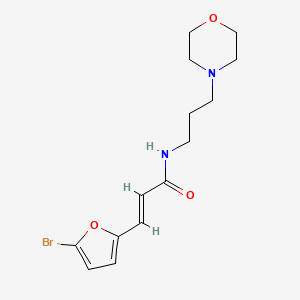


![N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B1227705.png)
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester](/img/structure/B1227707.png)
